N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
Description
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound featuring a combination of pyrazole and thiadiazole moieties These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Properties
Molecular Formula |
C17H17N7S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H17N7S/c1-13-7-9-24(21-13)12-16-19-20-17(25-16)18-15-8-10-23(22-15)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20,22) |
InChI Key |
AMFWKRTXEPFOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and thiadiazole intermediates:
-
Synthesis of 1-BENZYL-1H-PYRAZOL-3-YL
Starting Materials: Benzyl hydrazine and 1,3-diketone.
Reaction Conditions: Cyclization under acidic conditions to form the pyrazole ring.
-
Synthesis of 5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL
Starting Materials: 3-methyl-1H-pyrazole and thiosemicarbazide.
Reaction Conditions: Cyclization with a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Coupling Reaction
Reagents: The two synthesized intermediates.
Conditions: Typically involves a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Products: Oxidized derivatives of the pyrazole or thiadiazole rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduced forms of the nitrogen-containing rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives where functional groups are introduced at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Mild conditions with H₂O₂ in acetic acid.
Reduction: Anhydrous conditions with LiAlH₄ in ether.
Substitution: Halogenation with N-bromosuccinimide (NBS) in the presence of light.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Potential use in the development of organic semiconductors due to its conjugated system.
Biology and Medicine
Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes or pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Development of new drugs targeting specific diseases, leveraging its unique structure for enhanced efficacy.
Mechanism of Action
The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it may inhibit key enzymes involved in cell division, leading to apoptosis (programmed cell death) of cancer cells. The pyrazole and thiadiazole rings facilitate binding to these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-1H-PYRAZOL-3-YL: Shares the pyrazole core but lacks the thiadiazole moiety.
5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL: Contains the thiadiazole ring but not the benzyl-substituted pyrazole.
Uniqueness
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-{5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to the combination of both pyrazole and thiadiazole rings, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
